NF-κB Pathway Inhibition: Quantified Selectivity Profile vs. Alternative Activation Routes
As a derivative (CID-2858522), this compound acts as a highly selective inhibitor of the NF-κB pathway. In a cell-based assay, it inhibits PKC-induced NF-κB reporter activity with an IC₅₀ of 70 nM, whereas it shows no inhibition of TNF-α-induced NF-κB activation at concentrations up to 4 μM . This contrasts sharply with broad-spectrum NF-κB inhibitors like parthenolide, which inhibits both PKC- and TNF-α-mediated activation [1]. The quantitative selectivity window (IC₅₀ PKC vs. >4 μM for TNF-α) demonstrates a >57-fold selectivity for the antigen receptor/PKC pathway.
| Evidence Dimension | Selectivity of NF-κB pathway inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 70 nM (PKC-induced); >4 μM (TNF-α-induced) |
| Comparator Or Baseline | Parthenolide (broad-spectrum NF-κB inhibitor) |
| Quantified Difference | >57-fold selectivity for PKC over TNF-α pathway; parthenolide is non-selective between pathways. |
| Conditions | HEK293 cell-based NF-κB luciferase reporter gene assay; stimulation with PMA/ionomycin (PKC) or TNF-α |
Why This Matters
This pathway-specific inhibition allows researchers to dissect NF-κB signaling with precision, avoiding the confounding effects of global NF-κB suppression.
- [1] Hehner, S. P., et al. (1999). The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-κB by targeting the IκB kinase complex. Journal of Immunology, 163(10), 5617-5623. View Source
